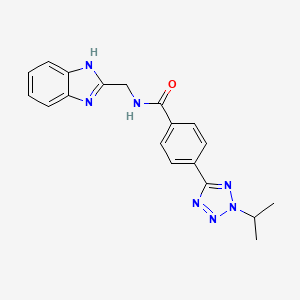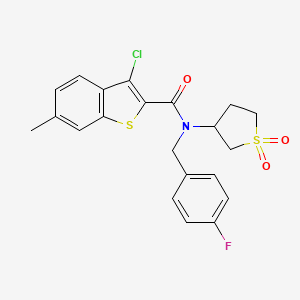![molecular formula C17H14N2O3 B11145286 9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11145286.png)
9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the 2-Methylphenoxy Group: This step involves the nucleophilic substitution reaction of the pyrido[1,2-a]pyrimidine core with 2-methylphenol under basic conditions.
Oxidation to Form the Aldehyde Group: The final step involves the oxidation of the intermediate compound to introduce the aldehyde group at the 3-position using oxidizing agents such as PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: 9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Reduction: 9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the pyrido[1,2-a]pyrimidine core is known to enhance the biological activity of these derivatives.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique structural features contribute to the desirable properties of these materials, such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9-methyl-2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 9-methyl-2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 9-methyl-2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Uniqueness
The uniqueness of 9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenoxy group, in particular, influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H14N2O3 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C17H14N2O3/c1-11-6-3-4-8-14(11)22-16-13(10-20)17(21)19-9-5-7-12(2)15(19)18-16/h3-10H,1-2H3 |
Clave InChI |
ZBXNNFMIRLOUAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclooctyl-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11145203.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B11145209.png)
![N-(furan-2-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11145211.png)


![2-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B11145243.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11145246.png)

![2-(dipropylamino)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11145263.png)
![N-[3-(acetylamino)phenyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11145265.png)
![(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11145277.png)
![2-(2-methoxyphenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11145278.png)
![4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11145279.png)
![(2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one](/img/structure/B11145283.png)
